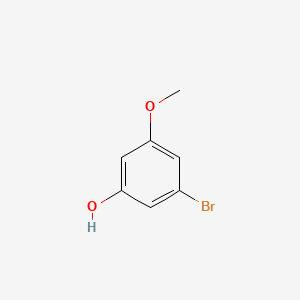![molecular formula C9H14F3N3 B1287512 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine CAS No. 1006348-75-9](/img/structure/B1287512.png)
2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine" is a molecule that features a pyrazole ring, a common motif in medicinal chemistry due to its relevance in drug design. Pyrazoles are known for their diverse pharmacological activities, and the trifluoromethyl group often enhances the metabolic stability and bioavailability of pharmaceuticals .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One approach is the L-proline-catalyzed multicomponent domino reaction in aqueous media, which can construct densely functionalized pyrazoles . Although the specific compound is not mentioned, the methodology could potentially be adapted for its synthesis. Another relevant synthesis method involves the one-pot reaction of carboxylic acids with thionyl chloride and amines or pyrazoles, which could be a starting point for synthesizing the target compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a nitrogen-containing five-membered ring. The substitution pattern on the pyrazole ring, such as the trifluoromethyl group, can significantly influence the compound's electronic properties and conformation . The molecular structure analysis would focus on the electronic distribution, potential tautomeric forms, and the steric impact of substituents on the pyrazole core.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitutions and additions. For instance, reactions with nucleophiles like methanol or p-toluidine can lead to the formation of acyclic or heterocyclic compounds . The trifluoromethyl group in the compound of interest could influence its reactivity, potentially leading to unique reaction pathways or products.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as trifluoromethyl can affect the compound's acidity, basicity, and solubility. The compound's lipophilicity, influenced by the methyl and trifluoromethyl substituents, would be crucial for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties .
Wissenschaftliche Forschungsanwendungen
Application in Pharmaceutical Chemistry
- Field : Pharmaceutical Chemistry
- Summary of Application : Compounds containing the trifluoromethyl group, such as fluoxetine, are used in the pharmaceutical industry. Fluoxetine is a selective serotonin reuptake inhibitor used as an antidepressant drug. It is used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .
- Results or Outcomes : Fluoxetine has been shown to be effective in treating a variety of mental health conditions, including depression, panic disorder, and obsessive-compulsive disorder .
Application in Synthesis of Methylguanidine Derivatives
- Field : Organic Chemistry
- Summary of Application : 2-Methyl-3-trifluoromethylaniline is used as a reactant in the synthesis of methylguanidine derivatives. These derivatives are prospective PET radioligands for the open channel of the NMDA receptor, which is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .
- Results or Outcomes : The synthesis of these methylguanidine derivatives could potentially lead to the development of new diagnostic tools or treatments for neurodegenerative disorders .
Application in Agrochemicals
- Field : Agrochemistry
- Summary of Application : Trifluoromethyl pyrazole derivatives are prominent motifs in agrochemicals . They can be used in the synthesis of pesticides and herbicides.
- Results or Outcomes : The synthesis of these trifluoromethyl pyrazole derivatives could potentially lead to the development of new agrochemicals .
Application in Synthesis of Flunixin
- Field : Pharmaceutical Chemistry
- Summary of Application : 2-Methyl-3-trifluoromethylaniline may be used in the synthesis of an analgesic compound, flunixin . Flunixin is a nonsteroidal anti-inflammatory drug (NSAID), analgesic, and antipyretic used in horses, cattle and pigs.
- Methods of Application : The synthesis of flunixin involves the reaction of 2-Methyl-3-trifluoromethylaniline with 2-chloronicotinate in ethylene glycol .
- Results or Outcomes : The synthesis of flunixin provides a potent analgesic compound used in veterinary medicine .
Application in Synthesis of Pyrazole Derivatives
- Field : Organic Chemistry
- Summary of Application : 2-Methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine could potentially be used in the synthesis of pyrazole derivatives . Pyrazole derivatives are important in medicinal chemistry due to their wide range of biological activities.
- Results or Outcomes : The synthesis of these pyrazole derivatives could potentially lead to the development of new therapeutic agents .
Application in Synthesis of FDA-Approved Drugs
- Field : Pharmaceutical Chemistry
- Summary of Application : Trifluoromethyl group-containing compounds, such as the one you mentioned, have been found in many FDA-approved drugs over the past 20 years . These drugs have been used for various diseases and disorders.
- Results or Outcomes : The synthesis of these FDA-approved drugs has led to the development of effective treatments for various diseases and disorders .
Zukünftige Richtungen
“2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine” could potentially be used in the synthesis of methylguanidine derivatives as prospective PET radioligands for the open channel of the NMDA receptor, which is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .
Eigenschaften
IUPAC Name |
2-methyl-3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N3/c1-6(4-13)5-15-8(9(10,11)12)3-7(2)14-15/h3,6H,4-5,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBCPRSVJPVCNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)CC(C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598871 |
Source


|
| Record name | 2-Methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | |
CAS RN |
1006348-75-9 |
Source


|
| Record name | 2-Methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

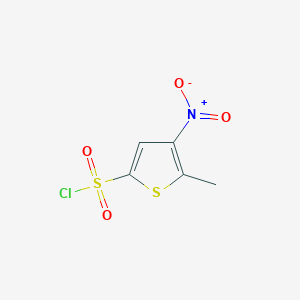
![3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester](/img/structure/B1287432.png)
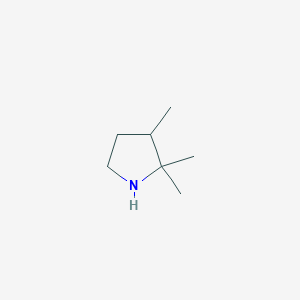
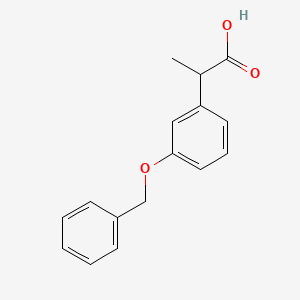
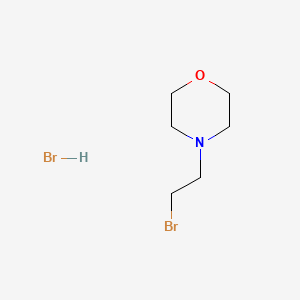



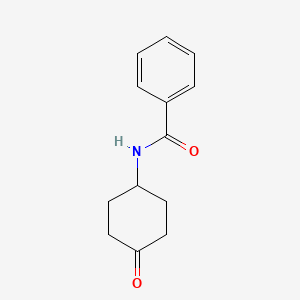

![N-[4-(2-aminoethoxy)phenyl]acetamide](/img/structure/B1287467.png)
